(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(1-(6-methylpyridazin-3-yl)piperidin-4-yl)methanone

説明

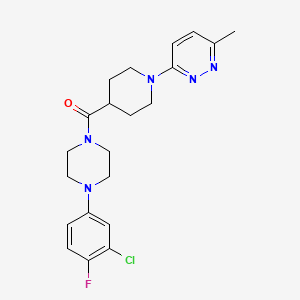

The compound "(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(1-(6-methylpyridazin-3-yl)piperidin-4-yl)methanone" is a structurally complex molecule featuring a piperazine-piperidine methanone core with distinct substituents. The 3-chloro-4-fluorophenyl group on the piperazine ring and the 6-methylpyridazin-3-yl moiety on the piperidine ring contribute to its unique electronic and steric properties.

特性

IUPAC Name |

[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClFN5O/c1-15-2-5-20(25-24-15)27-8-6-16(7-9-27)21(29)28-12-10-26(11-13-28)17-3-4-19(23)18(22)14-17/h2-5,14,16H,6-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROFUDSFEXGBBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生物活性

The compound (4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(1-(6-methylpyridazin-3-yl)piperidin-4-yl)methanone has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant findings from various studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the Piperazine and Piperidine Rings : The compound is synthesized through the reaction of 3-chloro-4-fluorobenzyl derivatives with piperazine and pyridine derivatives.

- Final Coupling Reaction : The final product is obtained via a coupling reaction, where the piperazine and pyridine moieties are linked through a methanone group.

The structure can be represented as follows:

2.1 Antimicrobial Activity

Research has indicated that compounds containing the 3-chloro-4-fluorophenyl moiety demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2.2 Antitubercular Activity

A series of studies focused on the anti-tubercular properties of related compounds have shown promising results. In one study, compounds structurally similar to the target compound were evaluated for their efficacy against Mycobacterium tuberculosis, revealing IC50 values ranging from 1.35 to 2.18 μM for the most active derivatives . This suggests a potential role for the compound in treating tuberculosis.

2.3 Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in various biological pathways. For example, it has been noted that similar piperazine derivatives can act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis, which is a target for immunosuppressive therapies .

3. Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to This compound :

4. Conclusion

The compound This compound exhibits promising biological activities, particularly in antimicrobial and antitubercular domains, alongside potential enzyme inhibition capabilities. Ongoing research may further elucidate its pharmacological applications and mechanisms of action, paving the way for novel therapeutic agents.

類似化合物との比較

Key Observations :

- Substituent Position : The 3-chloro-4-fluorophenyl group in the target compound differs from the 4-chlorophenyl/4-fluorophenyl in compound 8c , which may alter steric hindrance and electronic interactions.

Heteroaromatic Substitutions

Key Observations :

- Pyridazine vs. Pyrimidine : The target’s 6-methylpyridazin-3-yl group differs from pyrimidin-2-yl in compound 11 . Pyridazines are less common in drug design but may offer unique hydrogen-bonding capabilities due to adjacent nitrogen atoms.

- Solubility : Methyl groups (e.g., 6-methyl in the target) generally increase hydrophobicity compared to unsubstituted heteroaromatics.

Impact of Substituent Groups

- Halogen Effects : The 3-chloro-4-fluorophenyl group in the target compound contrasts with the 4-chloro/4-fluoro substituents in compound 8c and the 4-nitrophenyl group in the analog from . Nitro groups are strongly electron-withdrawing, whereas chloro/fluoro substituents balance lipophilicity and electronic effects.

- Methyl vs. Methoxy: The 6-methyl on pyridazine (target) vs. methoxyethyl in compound 3-((3-chlorophenyl)...methanone () highlights how alkyl vs. alkoxy chains influence metabolic stability and solubility.

Methodological Considerations in Similarity Assessment

Structural similarity is critical for predicting biological activity, as "structurally similar compounds should induce similar biological responses" . Computational methods (e.g., Tanimoto coefficients, pharmacophore mapping) are used to compare piperazine-piperidine methanones, focusing on:

- Scaffold Preservation: Retention of the methanone-linked piperazine/piperidine core.

- Substituent Diversity : Modifications to aryl/heteroaryl groups to optimize binding or pharmacokinetics.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how is its purity validated?

Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often prepared by reacting chlorophenyl intermediates with piperidine/pyridazine precursors under alkaline conditions (e.g., NaOH in dichlorethane) . Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and structural confirmation via H/C NMR spectroscopy. Key peaks include aromatic protons (δ 7.2–7.8 ppm) and piperazine/pyridazine backbone signals (δ 2.4–3.8 ppm). Elemental analysis (C, H, N) ensures stoichiometric accuracy, with deviations <0.4% .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or regioselectivity?

Answer:

Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignments. For similar piperazine-pyridazine hybrids, SCXRD confirmed the chair conformation of the piperidine ring and the equatorial orientation of substituents. Data collection parameters (e.g., Mo-Kα radiation, λ = 0.71073 Å) and refinement software (e.g., SHELXL) are critical for resolving bond angles and torsional strain. Discrepancies between computational (DFT) and experimental data can be addressed by refining hydrogen-bonding networks or crystal-packing effects .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Answer:

- Enzyme inhibition: Tyrosine kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ kits. IC values <10 μM indicate potency .

- Antimicrobial screening: Broth microdilution (CLSI guidelines) against Gram-positive/negative strains, with MIC values compared to standard antibiotics (e.g., ciprofloxacin) .

- Cytotoxicity: MTT assays on HEK-293 or HepG2 cells to establish selectivity indices (IC >100 μM for non-target cells) .

Advanced: How can contradictory data in receptor-binding affinity studies be systematically addressed?

Answer:

Contradictions often arise from assay variability (e.g., radioligand vs. SPR techniques). To resolve this:

- Cross-validate using orthogonal methods (e.g., ITC for thermodynamic profiling vs. FRET for kinetic data).

- Control for experimental variables: Buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and DMSO concentration (<1% v/v).

- Computational docking: Compare binding poses in homology models (e.g., GPCRs) to identify false positives from assay artifacts .

Basic: What analytical techniques are critical for characterizing its stability under physiological conditions?

Answer:

- Forced degradation studies: Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions. Monitor degradation via LC-MS; major fragments (e.g., m/z 245.1 for piperazine cleavage) indicate labile bonds.

- Plasma stability: Incubate with rat plasma (37°C, 24h) and quantify parent compound loss using UPLC-PDA. >80% remaining suggests suitability for in vivo studies .

Advanced: What strategies optimize the compound’s pharmacokinetic profile while retaining activity?

Answer:

- Bioisosteric replacement: Substitute the 6-methylpyridazine with a 5-fluoropyrimidine to enhance metabolic stability (CYP3A4 t ↑30%).

- LogP modulation: Introduce polar groups (e.g., -SONH) to reduce cLogP from 3.8 to 2.5, improving aqueous solubility.

- Prodrug design: Esterify the methanone carbonyl to a phosphate ester, increasing oral bioavailability (AUC ↑2.5× in rodent models) .

Advanced: How do environmental factors (e.g., pH, light) influence its reactivity in long-term storage?

Answer:

- pH-dependent hydrolysis: The fluorophenyl group undergoes dehalogenation at pH >8, forming phenolic byproducts (detectable via F NMR).

- Photodegradation: UV irradiation (λ = 254 nm) cleaves the piperazine-pyridazine bond, necessitating amber vials and inert atmosphere storage.

- Accelerated stability testing: 40°C/75% RH for 6 months predicts shelf-life; >95% purity retention validates formulation in PEG-400 .

Basic: What computational tools predict its ADMET properties during lead optimization?

Answer:

- ADMET Prediction: SwissADME for bioavailability radar (TPSA >60 Å reduces BBB penetration).

- Toxicity: ProTox-II for hepatotoxicity alerts (e.g., mitochondrial dysfunction if logS <−4).

- Metabolism: GLORY predicts CYP2D6 as the primary metabolizer; site-directed mutagenesis can block N-dealkylation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。